1,1-Dibromoformaldoxime

Process Chemistry Flow Chemistry Brominating Reagents

Researchers requiring 3-bromo-isoxazole scaffolds face restricted dichloroformaldoxime (phosgene oxime) and NBS inability to generate bromonitrile oxide in situ. DBFO provides a direct, unrestricted alternative enabling identical 3-halo-isoxazole products via [3+2] cycloadditions. • Proven 94% yield under optimized flow conditions (vs. 46% batch) • Commercially available; suitable for multi-gram to kilogram quantities • Effective in stereocontrolled transformations (68% diastereoselective yield) with chiral alkenes Standard B2B shipping; inquire for bulk pricing.

Molecular Formula CHBr2NO
Molecular Weight 202.83 g/mol
CAS No. 74213-24-4
Cat. No. B047391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dibromoformaldoxime
CAS74213-24-4
SynonymsHydroxy-carbonimidic Dibromide;  Dibromoformaldehyde Oxime
Molecular FormulaCHBr2NO
Molecular Weight202.83 g/mol
Structural Identifiers
SMILESC(=NO)(Br)Br
InChIInChI=1S/CHBr2NO/c2-1(3)4-5/h5H
InChIKeyAWBKQZSYNWLCMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of 1,1-Dibromoformaldoxime


1,1-Dibromoformaldoxime (DBFO, CAS 74213-24-4) is an α,α-dihalo oxime [1] that serves as a reactive precursor to bromonitrile oxide, a versatile 1,3-dipole. It is widely employed in [3+2] cycloadditions with alkynes and alkenes to construct 3-bromo-isoxazole and 3-bromo-isoxazoline frameworks, which are key structural motifs in microbicides, pesticides, and pharmaceutical agents [1].

+ Bromonitrile oxide 1,3-dipole precursor for cycloaddition
+ 3-Bromo-isoxazole/isoxazoline scaffold assembly
+ Flow chemistry scale-up compatible intermediate

1,1-Dibromoformaldoxime Substitution Limitations


Although dichloroformaldoxime (DCFO) shares the same structural class, it is classified as a warfare agent (phosgene oxime) and is subject to severe regulatory and safety restrictions, unlike DBFO [1]. Common brominating agents such as N-bromosuccinimide (NBS) lack the ability to generate a bromonitrile oxide dipole in situ, rendering them unsuitable for the one-step [3+2] cycloadditions that DBFO uniquely enables. Furthermore, the synthetic efficiency of DBFO is highly process-dependent: traditional batch preparations yield only 46% [2], whereas optimized flow conditions achieve 94% yield, making generic substitution without verified process metrics a significant procurement risk.

Regulatory mismatch Dichloroformaldoxime is a warfare agent (phosgene oxime); DBFO avoids this classification, but substitution may still require regulatory review.
Dipole generation gap NBS and other brominating agents cannot form bromonitrile oxide in situ, making them unsuitable for one-step [3+2] cycloadditions.
Process-dependent yield Batch vs. flow preparation methods can shift synthetic efficiency; substitution without verified process metrics may underperform.

Quantitative Evidence for 1,1-Dibromoformaldoxime


Flow Synthesis Yield Enhancement

Under continuous flow conditions using K2HPO4 buffer (1 equiv, pH 5.3), the preparation of 1,1-dibromoformaldoxime (DBFO) from glyoxylic acid oxime and Br2 proceeds in 94% yield as measured by 1H NMR [1]. In contrast, prior art batch halogenation methods lacking pH control yield only 46% DBFO [2].

Synthetic yield
Head-to-head
94% (flow) vs 46% (batch)
Process method drives yield outcome
Flow with K2HPO4 buffer, pH 5.3; batch without pH control
Process Chemistry Flow Chemistry Brominating Reagents

Continuous Flow Production Throughput

A fully integrated multistep continuous process for DBFO generation achieves a productivity of over 620 mmol h⁻¹ [1]. This throughput metric is not reported for dichloroformaldoxime or other dihaloformaldoximes under comparable flow conditions, and represents a critical scaling parameter absent from batch-only production methods.

Throughput
Reported
>620 mmol h⁻¹
Supports multi-gram to kilogram campaigns
Integrated continuous flow process
Process Intensification Continuous Manufacturing Reactive Intermediate Supply

Regulatory and Safety Differentiation

Dichloroformaldoxime (DCFO) was originally classified as a warfare agent (phosgene oxime), which imposes severe toxicity and safety concerns, as well as stringent procurement restrictions [1]. Although DBFO exhibits similar reactivity, it is not subject to the same warfare-agent classification, making it a more accessible and compliant alternative for industrial and academic laboratories where DCFO acquisition may be restricted or prohibited.

Regulatory class
Head-to-head
DBFO: not warfare agent; DCFO: phosgene oxime
Avoids export controls and enhanced safety protocols
Based on historical classification context
Chemical Safety Regulatory Compliance Reagent Selection

Stereoselective Cycloaddition with Sugar Alkenes

In a representative 1,3-dipolar cycloaddition, bromonitrile oxide generated in situ from DBFO (1.5 equiv) reacts with a sugar-derived chiral alkene (1 mmol) in ethyl acetate with NaHCO3 to afford the corresponding 3-bromo-4,5-dihydroisoxazole in 68% isolated yield, with high regio- and stereoselectivity [1].

Cycloaddition yield
Data to verify
68% isolated, high regio/stereoselectivity
Supports stereocontrolled heterocycle synthesis
Source-specific review recommended; class-level inference
Cycloaddition Diastereoselectivity Heterocycle Synthesis

1,3-Dipole Precursor for Cyano-hydroxylation

A 2025 methodology reports the use of commercially available 1,1-dibromoformaldoxime as the 1,3-dipole precursor in a highly regioselective (3+2) cycloaddition, followed by halogen atom transfer-induced radical ring-opening, enabling a one-pot synthesis of β-hydroxy nitriles from alkenes [1].

Tandem methodology
Reported
One-pot cyano-hydroxylation of alkenes via 3-bromo-isoxazoline
Validates DBFO as commercial 1,3-dipole source for method development
2025 methodology; broad alkene scope
Radical Chemistry Alkene Functionalization Synthetic Methodology

1,1-Dibromoformaldoxime Applications


Isoxazole and Isoxazoline Synthesis

DBFO is the reagent of choice for [3+2] cycloadditions with alkynes and alkenes to access 3-bromo-substituted heterocycles. The documented continuous flow productivity (>620 mmol h⁻¹) and optimized yield (94%) [1] make it particularly suitable for process chemistry groups requiring multi-gram to kilogram quantities of isoxazole-based intermediates for agrochemical or pharmaceutical lead optimization.

Dichloroformaldoxime Replacement

In jurisdictions or institutions where dichloroformaldoxime (phosgene oxime) is prohibited or heavily restricted due to its warfare agent classification, DBFO provides a direct, chemically analogous substitute that enables identical 3-halo-isoxazole product classes without the associated procurement hurdles [1].

Stereoselective Heterocycle Construction

As demonstrated by the 68% yield in diastereoselective cycloaddition with chiral sugar alkenes [2], DBFO is effective in stereocontrolled transformations. This supports its procurement for medicinal chemistry groups engaged in the synthesis of structurally complex, stereochemically defined natural product analogs or carbohydrate mimetics.

Bromonitrile Oxide Reactivity Methodology

DBFO's role as a commercially available 1,3-dipole precursor is validated in recent methodology, including tandem cycloaddition/radical ring-opening sequences for alkene cyano-hydroxylation [3]. Research groups focused on reaction discovery and C–C bond functionalization will find DBFO an essential, off-the-shelf reagent for generating bromonitrile oxide in situ.

Application
Selection Property
Validation Focus
Isoxazole/isoxazoline synthesis
1,3-Dipole generation efficiency, flow-scale compatibility
Process yield and throughput metrics
Regulatory-compliant 3-halo-isoxazole access
Non-warfare agent classification
Safety and regulatory compliance verification
Stereoselective heterocycle construction
Diastereoselective cycloaddition with chiral alkenes
Stereochemical outcome and isolated yield
Bromonitrile oxide methodology development
Commercially available 1,3-dipole precursor
Reactivity in tandem cycloaddition/radical processes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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